

Physicochemical Properties of 4-Acetyl-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetyl-4-phenylpiperidine hydrochloride

Cat. No.: B080439

[Get Quote](#)

While specific solubility data is unavailable, a summary of the known physical and chemical properties is presented in Table 1. This information has been compiled from various chemical supplier and database sources.

Table 1: Physical and Chemical Properties of 4-Acetyl-4-phenylpiperidine Hydrochloride

Property	Value
Molecular Formula	C ₁₃ H ₁₈ ClNO[1]
Molecular Weight	239.74 g/mol [1][2]
Appearance	White to light yellow to light orange crystalline powder[2]
Melting Point	248 °C[2]
Purity	≥ 98% (HPLC)[2]
CAS Number	10315-03-4[2][3]
IUPAC Name	1-(4-phenylpiperidin-4-yl)ethanone;hydrochloride[1]

General Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the equilibrium solubility of a compound like **4-Acetyl-4-phenylpiperidine hydrochloride**. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of **4-Acetyl-4-phenylpiperidine hydrochloride** in a specific solvent at a controlled temperature.

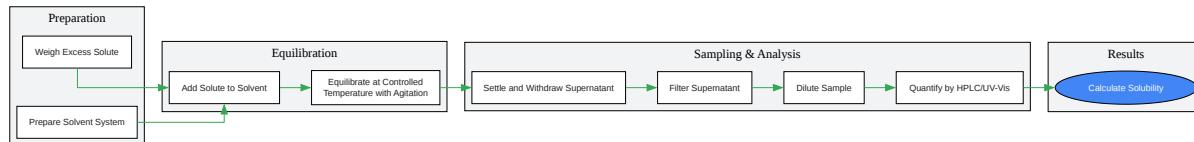
Materials:

- **4-Acetyl-4-phenylpiperidine hydrochloride**
- Selected solvent (e.g., water, ethanol, phosphate buffer at a specific pH)
- Thermostatically controlled shaker or incubator
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Vials for sample collection
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- Preparation of the Solvent System: Prepare the desired solvent system. If using a buffer, ensure the pH is accurately adjusted and recorded.
- Sample Preparation: Add an excess amount of **4-Acetyl-4-phenylpiperidine hydrochloride** to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

- **Equilibration:** Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
- **Sample Collection and Preparation:** After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
- **Sample Dilution:** Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** Calculate the solubility of **4-Acetyl-4-phenylpiperidine hydrochloride** in the solvent using the following formula:


Solubility (mg/mL) = (Concentration of the diluted sample in mg/mL) x (Dilution factor)

Validation of the Method:

- **Linearity:** Prepare a series of standard solutions of **4-Acetyl-4-phenylpiperidine hydrochloride** of known concentrations and generate a calibration curve. The curve should demonstrate a linear relationship between concentration and instrument response (e.g., peak area in HPLC).
- **Accuracy and Precision:** The accuracy and precision of the analytical method should be established to ensure reliable results.
- **Solid State Analysis:** It is recommended to analyze the solid material before and after the solubility experiment (e.g., using XRPD) to check for any potential changes in the solid form (polymorphism).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: General workflow for determining the equilibrium solubility of a compound.

This guide provides a summary of the currently available information on **4-Acetyl-4-phenylpiperidine hydrochloride** and a practical framework for researchers to determine its solubility. As new research is published, the solubility data for this compound may become available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]

- To cite this document: BenchChem. [Physicochemical Properties of 4-Acetyl-4-phenylpiperidine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080439#4-acetyl-4-phenylpiperidine-hydrochloride-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com